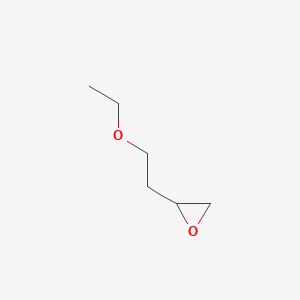

2-(2-Ethoxyethyl)oxirane

Vue d'ensemble

Description

2-(2-Ethoxyethyl)oxirane is a chemical compound with the CAS Number: 99115-90-9 . It has a molecular weight of 116.16 and is typically stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2-(2-Ethoxyethyl)oxirane is 1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

2-(2-Ethoxyethyl)oxirane is a liquid at room temperature . The country of origin is UA and it is shipped at normal temperature .Applications De Recherche Scientifique

Chemical Synthesis

“2-(2-Ethoxyethyl)oxirane” is used in chemical synthesis due to its unique structure and reactivity . It’s a liquid compound with a molecular weight of 116.16 .

Polymerization

This compound is used in the field of polymerization. Research has shown that combining oxiranes and oxetanes can enhance the kinetics of polymerization and improve the physical properties of the resulting polymers . This is particularly useful in applications where reducing illumination time and exploiting dark cure are beneficial .

Material Science

In material science, “2-(2-Ethoxyethyl)oxirane” is used to improve the properties of materials. For example, increasing oxetane concentrations can improve epoxide conversion and drastically lower the glass transition temperature (Tg) of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .

Ring-Expansion Reactions

“2-(2-Ethoxyethyl)oxirane” is used in ring-expansion reactions, a type of chemical reaction where the ring size of a cyclic compound is increased . These reactions are important in the synthesis of larger cyclic compounds.

Dark Cure Applications

The long-lived active centers of “2-(2-Ethoxyethyl)oxirane” allow for dark cure or post-illumination polymerization . This property is beneficial in applications where further property development over the course of hours or days is desired .

Enhancing Physical Properties

The use of “2-(2-Ethoxyethyl)oxirane” in conjunction with other compounds has the potential to decrease chain transfer during polymerization and enhance physical properties . This can lead to improvements in the final physical properties of polymer films .

Mécanisme D'action

Action Environment

The action, efficacy, and stability of 2-(2-Ethoxyethyl)oxirane could be influenced by various environmental factors . For instance, the presence of nucleophiles in the environment could lead to premature reactions, potentially reducing the availability of the compound for interaction with its intended targets. Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.

Safety and Hazards

The safety information for 2-(2-Ethoxyethyl)oxirane includes several hazard statements such as H226, H315, H317, H319, H331, H335, H361, H412 . These statements indicate that the compound is flammable and can cause various health hazards including skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

2-(2-ethoxyethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHDNKAJUJZWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyethyl)oxirane | |

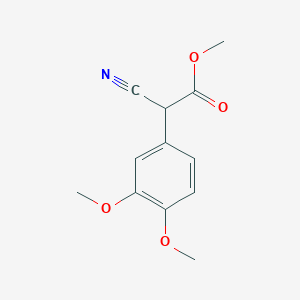

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)